3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18) |
InChI Key |
PNWTZAXYOLQXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via 3-Chloro-N-Phenylpropanamide
The most widely documented method involves a two-step synthesis:
- Formation of 3-chloro-N-phenylpropanamide : Reacting 3-chloropropanoyl chloride with aniline in dichloromethane (DCM) at 0–5°C yields 3-chloro-N-phenylpropanamide. Triethylamine (TEA) is typically employed to scavenge HCl, achieving >85% conversion.
- Piperidine Substitution : The chloride group undergoes nucleophilic displacement with 4-hydroxypiperidine in dimethylformamide (DMF) using lithium hydride (LiH) as a base. This step proceeds at 80°C for 24 hours, affording the target compound in 88–93% yield.
Reaction Mechanism :
$$
\text{3-Chloro-N-phenylpropanamide} + \text{4-Hydroxypiperidine} \xrightarrow{\text{LiH, DMF}} \text{3-(4-Hydroxypiperidin-1-yl)-N-phenylpropanamide} + \text{LiCl}
$$
Direct Amide Coupling
An alternative one-pot approach utilizes 3-(4-hydroxypiperidin-1-yl)propanoic acid and aniline with coupling agents such as HATU or EDCl. However, this method faces challenges in regioselectivity and requires stringent moisture control, resulting in lower yields (≤70%).
Detailed Experimental Protocols
Synthesis of 3-Chloro-N-Phenylpropanamide
Materials :
- 3-Chloropropanoyl chloride (1.2 equiv)
- Aniline (1.0 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (DCM)
Procedure :
- Dissolve aniline (9.3 g, 0.1 mol) in DCM (100 mL) under nitrogen.
- Add TEA (20.2 g, 0.2 mol) and cool to 0°C.
- Dropwise add 3-chloropropanoyl chloride (14.3 g, 0.12 mol) over 30 minutes.
- Stir at room temperature for 4 hours.
- Wash with 5% HCl (2 × 50 mL) and brine (50 mL), then dry over Na₂SO₄.
- Evaporate solvent under vacuum to obtain a white solid (yield: 86%).
Coupling with 4-Hydroxypiperidine
Materials :
- 3-Chloro-N-phenylpropanamide (1.0 equiv)
- 4-Hydroxypiperidine (1.2 equiv)
- Lithium hydride (1.5 equiv)
- DMF (anhydrous)
Procedure :
- Suspend 3-chloro-N-phenylpropanamide (10.0 g, 0.05 mol) and LiH (0.36 g, 0.075 mol) in DMF (50 mL).
- Add 4-hydroxypiperidine (6.1 g, 0.06 mol) and heat to 80°C under reflux.
- Stir for 24 hours, monitoring by TLC (ethyl acetate/hexane, 1:1).
- Cool, filter, and wash with ice-cold water (3 × 30 mL).
- Recrystallize from ethanol to obtain pure product (yield: 91%).
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | LiH | 80 | 91 |
| DMSO | K₂CO₃ | 100 | 78 |
| THF | NaH | 60 | 65 |
| Acetonitrile | DBU | 70 | 72 |
DMF with LiH emerged as optimal due to superior solvation of intermediates and minimal side reactions.
Temperature and Time Dependence
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 36 | 82 |
| 80 | 24 | 91 |
| 100 | 12 | 88 |
Prolonged heating at 80°C maximizes conversion without degradation.
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity, with retention time = 6.2 minutes.
Challenges and Mitigation Strategies
Hydroxyl Group Interference
The 4-hydroxypiperidine’s hydroxyl group can participate in undesired esterification or oxidation. Solutions include:
Byproduct Formation
Minor byproducts like 3-(piperidin-1-yl)-N-phenylpropanamide arise from over-alkylation. Gradient chromatography (SiO₂, 5–20% MeOH/DCM) effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Piperidine Substitutions
N-[4-(Methoxymethyl)-1-(2-thienylethyl)-4-piperidinyl]-N-phenylpropanamide (R 30 730)
- Structure : A 4-methoxymethyl-substituted piperidine with a 2-thienylethyl group.
- Activity : 4,521 times more potent than morphine, rapid onset, short duration (~0.74 hours at 4× ED50), and exceptional safety margin (LD50/ED50 = 25,211) .
- Key Feature : The thienyl group enhances metabolic stability compared to phenyl derivatives.
3-Methylfentanyl
- Structure : N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide.
- Short duration of action (~0.74 hours) and lower safety margin .
- Key Feature : Methylation at the 3-position increases lipophilicity, enhancing CNS penetration.
R 31 833
Comparison Table 1: Piperidine-Substituted Analogs
| Compound | Substitution | Potency (vs. Morphine) | Duration (Hours) | Safety Margin (LD50/ED50) |
|---|---|---|---|---|
| R 30 730 | 4-Methoxymethyl, thienyl | 4,521× | ~0.74 | 25,211 |
| 3-Methylfentanyl | 3-Methyl, phenylethyl | 6,684× | ~0.74 | Not reported (controlled) |
| R 31 833 | 4-Carboxylate ester | 10,031× | >8 | Not reported |
Analogs with Aromatic or Heterocyclic Modifications
3-(4-Hydroxy-3-Methoxyphenyl)-N-phenylpropanamide
- Structure : Hydroxy-methoxy substitution on the phenyl ring.
- Properties: Crystallizes in a monoclinic system; synthesized via hydrazine-mediated reduction. Demonstrates how aromatic substituents influence crystallinity and synthetic routes .
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
- Structure : Incorporates a phenylsulfanyl group and piperidine sulfonyl moiety.
- Properties: Higher molecular weight (404.55 g/mol) and density (1.32 g/cm³) due to sulfur atoms.
Analogs with Heterocyclic Linkers
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
- Structure : Ethoxy linker between piperidine and phenylpropanamide.
- Properties : Melting point 116.8–117.8°C; 61.9% yield. The ethoxy bridge enhances solubility but reduces CNS penetration compared to direct piperidine attachment .
3-[4-(2-Furoyl)-1-piperazinyl]-N-phenylpropanamide (5a)
- Structure : Furoyl-piperazinyl substitution.
- Activity: Antibacterial properties, though less potent than piperidine-based analgesics. Demonstrates the versatility of the scaffold for non-CNS applications .
Critical Analysis of Structural Effects
- Piperidine Substitutions :
- Aromatic Modifications :
- Linker Variations :
- Ethoxy bridges () or heterocycles () diversify pharmacological targets but may limit blood-brain barrier penetration.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide?
Methodological Answer:
- Synthesis : A multi-step approach is typical for piperidine-derived amides. For example, coupling 4-hydroxypiperidine with a propanamide intermediate via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) suggests using reagents like HATU or EDCI for amide bond formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Characterization :
Q. What safety protocols should be followed during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact (per SDS guidelines for piperidine derivatives) .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Store at –20°C in airtight containers (as recommended for similar compounds in ) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are optimal for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>98%) and degradation products .
- UV-Vis Spectroscopy : Confirm λmax (e.g., ~255 nm for aromatic/amide chromophores, as in ) .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods predict the pharmacological target or mechanism of action?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or sigma receptors, based on structural analogs like fentanyl derivatives) .
- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and hydrogen-bonding potential (as in ICReDD’s reaction design methodology) .
- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl-piperidine for hydrogen bonding, phenylamide for hydrophobic interactions) .
Q. How should researchers resolve contradictions in receptor binding assay data?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside radioligand binding to confirm affinity .
- Data Analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and report confidence intervals for IC50 values .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace phenyl with substituted aromatics or vary piperidine hydroxyl position) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity .
- In Silico Screening : Virtual libraries of analogs can prioritize synthesis targets (e.g., using PubChem’s BioAssay data for similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
